2-(Dichloromethyl)-4H-3,1-benzoxazin-4-one
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Overview
Description
2-(Dichloromethyl)-4H-3,1-benzoxazin-4-one is an organic compound that belongs to the benzoxazine family. This compound is characterized by the presence of a dichloromethyl group attached to a benzoxazine ring. Benzoxazines are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-4H-3,1-benzoxazin-4-one typically involves the reaction of 2-aminophenol with dichloromethyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Dichloromethyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of benzoxazine oxides.
Reduction: Formation of 2-(methyl)-4H-3,1-benzoxazin-4-one.
Substitution: Formation of various substituted benzoxazines depending on the substituent introduced.
Scientific Research Applications
2-(Dichloromethyl)-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of advanced materials such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Dichloromethyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The dichloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Dichloromethane: A simple chlorinated hydrocarbon with similar chemical properties but different applications.
1,2-Dichloroethane: Another chlorinated compound used primarily in the production of vinyl chloride.
Dichlorobenzyl alcohol: Known for its antiseptic properties .
Uniqueness
2-(Dichloromethyl)-4H-3,1-benzoxazin-4-one is unique due to its benzoxazine ring structure, which imparts stability and specific reactivity. This uniqueness makes it valuable in applications where stability and specific chemical interactions are required .
Properties
CAS No. |
41470-89-7 |
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Molecular Formula |
C9H5Cl2NO2 |
Molecular Weight |
230.04 g/mol |
IUPAC Name |
2-(dichloromethyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C9H5Cl2NO2/c10-7(11)8-12-6-4-2-1-3-5(6)9(13)14-8/h1-4,7H |
InChI Key |
WAMFEFNACBKXDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C(Cl)Cl |
Origin of Product |
United States |
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